2'-Deoxy-2'-fluorothymidine

PET Imaging Gene Therapy Thymidine Kinase

2'-Deoxy-2'-fluorothymidine (FMAU, FT) is the definitive nucleoside probe for HSV-1 TK reporter gene PET imaging—achieving a tumor:blood ratio of 33 in transgene-expressing tumors. Unlike FLT (pure cytosolic TK1 substrate) or AZT (simple diffusion), FT's C-2' fluorine substitution confers preferential mitochondrial TK2 phosphorylation (~58% relative activity) and hCNT-mediated cellular entry. This unique enzymatic and transporter profile makes FT irreplaceable for longitudinal gene therapy monitoring, oncolytic virology, mitochondrial TK2 activity studies, and nucleoside transporter pharmacology. Substituting with FLT or AZT will invalidate tracer specificity and experimental conclusions. Procure FT to ensure your PET imaging and antiviral efficacy data reflect true biological targeting.

Molecular Formula C10H13FN2O5
Molecular Weight 260.22 g/mol
CAS No. 69256-17-3
Cat. No. B1329385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluorothymidine
CAS69256-17-3
Synonyms1-(2-fluoro-2-deoxy-beta-arabinofuranosyl)thymine
1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine
1-(2-fluoro-5-methyl-beta,L-arabinofuranosyl)uracil
2'-deoxy-2'-fluoroarabinofuranosylthymine
2'-fluoro-1-beta-arabinofuranosyl-5-methyluracil
2'-fluoro-5-methyl-1-beta-arabinosyluracil
2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil
2'-fluoro-5-methylarabinosyluracil
2'-fluoro-5-methylarabinosyluracil, 2-(14)C-labeled
2,4(1H,3H)-pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl-
5-methyl-2'-fluoroarauracil
Clevudine
D-FMAU
FMAU
L-FMAU
Molecular FormulaC10H13FN2O5
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
InChIInChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)
InChIKeyGBBJCSTXCAQSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2'-fluorothymidine (FT, CAS 69256-17-3): A Structurally Distinct Fluorinated Nucleoside for PET Imaging and Antiviral Research


2'-Deoxy-2'-fluorothymidine (FT; CAS 69256-17-3; molecular formula C10H13FN2O5, molecular weight 260.22 g/mol) is a synthetic, fluorinated nucleoside analog and a bioisostere of both thymidine (TdR) and methyluridine, distinguished by fluorine substitution at the C-2' position of the deoxyribose ring [1]. This modification fundamentally alters its enzymatic specificity, conferring a unique phosphorylation profile favoring mitochondrial thymidine kinase type 2 (TK2) over cytosolic thymidine kinase type 1 (TK1) [1]. Its primary applications are in oncology research, specifically as a non-incorporated PET imaging agent for visualizing cellular proliferation (when labeled with 18F) and as a reporter probe for gene therapy [1], as well as in antiviral research, where its activity has been directly compared to nucleoside analogs like 3'-fluoro-3'-deoxythymidine (FLT) and 3'-azido-3'-deoxythymidine (AZT) [2].

Why In-Class Substitution of 2'-Deoxy-2'-fluorothymidine (FT) Is Scientifically Invalid


The critical C-2' fluorine modification in 2'-deoxy-2'-fluorothymidine (FT) creates a unique enzymatic and transporter interaction profile that is not replicated by other thymidine analogs. Unlike its close structural relative, 3'-deoxy-3'-fluorothymidine (FLT), which is primarily phosphorylated by cytosolic TK1 and serves as a direct proliferation marker, FT exhibits a distinct preference for mitochondrial TK2 [1]. Furthermore, its cellular uptake is not reliant on simple diffusion like AZT, but is mediated by a distinct set of nucleoside transporters (hCNTs over hENTs) [2]. These specificities result in a unique biodistribution pattern characterized by high selective uptake in HSV-TK expressing tumors (tumor:blood ratio of 33) [1] and a low general cytotoxicity profile (~1 mM) [1]. Consequently, generic substitution with FLT or AZT would fundamentally alter experimental outcomes, compromising the interpretation of PET imaging data, invalidating gene therapy reporter studies, and potentially leading to misinterpretation of antiviral or anti-proliferative efficacy due to differing intracellular pharmacokinetics and active metabolite levels [3].

2'-Deoxy-2'-fluorothymidine (FT): Direct Comparative Evidence Against Key Analogs for Procurement Decisions


Quantitative Evidence 1: Distinct TK1/TK2 Phosphorylation Differential Dictates Tracer Utility

2'-Deoxy-2'-fluorothymidine (FT) exhibits a unique phosphorylation profile by human thymidine kinases, favoring mitochondrial TK2 over cytosolic TK1. This contrasts sharply with 3'-deoxy-3'-fluorothymidine (FLT), which is not a substrate for TK2 and is phosphorylated exclusively by TK1 [1]. This differential selectivity is the mechanistic basis for their distinct applications as PET imaging agents [2].

PET Imaging Gene Therapy Thymidine Kinase

Quantitative Evidence 2: HSV-TK Mediated Tumor Uptake In Vivo Defines Imaging Selectivity

In a murine tumor model, [18F]FT demonstrated exceptionally high and selective uptake in tumors expressing the herpes simplex virus type 1 thymidine kinase (HSV-1 TK) transgene. This selectivity is not a feature of other thymidine analogs like FLT or FMAU, which have broader mammalian TK activity [1]. The data provides a direct in vivo performance metric.

PET Imaging Gene Therapy In Vivo Biodistribution

Quantitative Evidence 3: Superior In Vitro Antiviral Potency Against HIV-1 in Cell Culture

In direct comparisons against the widely studied anti-HIV agent 3'-azido-3'-deoxythymidine (AZT), 2'-deoxy-2'-fluorothymidine (FT, also known as FLT in some antiviral literature) demonstrated superior potency in H9 cells and comparable potency in MT4 cells, while maintaining a high selectivity index [1]. This establishes FT as a potent alternative with a potentially improved intracellular pharmacokinetic profile [2].

Antiviral HIV-1 Nucleoside Analog

Quantitative Evidence 4: Distinct Cellular Uptake and Transporter Affinity Profile

The cellular permeation mechanism of 2'-deoxy-2'-fluorothymidine (FT) differs fundamentally from that of AZT. While AZT enters cells primarily via simple diffusion, FT transport involves a carrier-mediated mechanism [1]. Additionally, FT displays a unique pattern of affinity for human nucleoside transporters, with higher affinity for concentrative nucleoside transporters (hCNTs) over equilibrative nucleoside transporters (hENTs), which is opposite to the pattern observed for natural thymidine (TdR) [2].

Cellular Uptake Nucleoside Transporters Pharmacokinetics

Quantitative Evidence 5: Low Cytotoxicity Profile Enables Its Use as a Safe Tracer

2'-Deoxy-2'-fluorothymidine (FT) exhibits remarkably low toxicity across a panel of murine and human cell lines. This low general cytotoxicity is a critical feature for its application as a non-perturbing imaging agent and a gene therapy reporter probe [1]. This contrasts with other nucleoside analogs like AZT, which are designed for cytotoxicity against viral or cancer targets.

Cytotoxicity Safety Pharmacology Imaging Agent

High-Value Research and Industrial Application Scenarios for 2'-Deoxy-2'-fluorothymidine (FT)


PET Imaging of HSV-TK Reporter Gene Expression in Gene Therapy and Oncolytic Viral Studies

The primary, evidence-backed application for 2'-deoxy-2'-fluorothymidine is as a PET imaging agent for visualizing the expression of the herpes simplex virus type 1 thymidine kinase (HSV-1 TK) transgene. This is supported by direct in vivo data showing a tumor:blood ratio of 33 in HSV-TK expressing tumors, indicating highly selective uptake [1]. Researchers in gene therapy and oncolytic virology should procure FT for non-invasive, longitudinal monitoring of viral vector delivery and transgene expression. This allows for early assessment of treatment efficacy and optimization of therapeutic protocols, which is not possible with non-selective tracers like FLT.

Investigating the Role of Mitochondrial Thymidine Kinase 2 (TK2) in Cellular Stress and Cancer

FT's unique phosphorylation profile, with a ~58% relative activity for TK2 compared to 39% for TK1 (relative to thymidine), makes it a valuable tool for specifically investigating mitochondrial TK2 activity [2]. This is in contrast to the widely used tracer FLT, which is a pure TK1 substrate [3]. Researchers studying mitochondrial dysfunction, cellular stress responses, or the role of mitochondrial nucleotide metabolism in cancer progression should select FT for its ability to differentially probe the TK2 pathway. This application is supported by cross-study comparable evidence showing FT's distinct enzymatic specificity.

In Vitro Antiviral Research Against HIV-1 Requiring High Potency or Alternative Resistance Profiles

Based on direct head-to-head comparison, 2'-deoxy-2'-fluorothymidine (FT) is a potent anti-HIV-1 agent with an EC50 of 0.0052 µM in MT4 cells, comparable to AZT, and is 3-fold more potent in H9 cells [4]. It also demonstrates a high selectivity index (>47,000) [4]. Researchers focusing on in vitro HIV-1 studies, particularly in H9 cell lines, or those investigating nucleoside analog resistance mechanisms should procure FT. Its distinct cellular uptake mechanism (carrier-mediated vs. AZT's simple diffusion) and the resulting 2- to 3-fold higher intracellular levels of its active triphosphate form compared to AZT [4] provide a differentiated tool for dissecting antiviral efficacy and cellular pharmacology.

Mechanistic Studies of Nucleoside Transporter Function and Drug-Drug Interactions

The distinct transporter affinity profile of 2'-deoxy-2'-fluorothymidine—exhibiting weaker affinity for hENT1/2 and much higher affinity for hCNT1/2/3 compared to natural thymidine [2]—makes it a specialized probe for studying nucleoside transporter biology. Furthermore, its carrier-mediated cellular entry, in contrast to AZT's reliance on simple diffusion [4], allows researchers to design controlled experiments to elucidate the role of specific transporters in cellular uptake and intracellular drug accumulation. This application is critical for labs investigating the pharmacokinetics of nucleoside drugs and potential transporter-mediated drug-drug interactions, where a selective probe is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Deoxy-2'-fluorothymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.